1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone
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Description
1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a chemical compound that has been studied by researchers for its potential use in medicinal chemistry. This compound has shown promise in various scientific research applications, including as an anti-cancer agent and as a potential treatment for neurological disorders. In
Scientific Research Applications
Herbicide Mechanism
Substituted pyridazinone compounds have been studied for their inhibitory effects on photosynthesis and the Hill reaction in plants. These compounds, similar in structure to the one , demonstrate phytotoxicity by inhibiting these vital processes, akin to the action mechanism of atrazine. Further modifications to the pyridazinone structure introduce additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, making them effective herbicides (Hilton et al., 1969).
Antiviral Activity
The antiviral properties of pyridazinone derivatives, including the synthesis and evaluation of novel compounds, have been explored. These derivatives have shown potential in inhibiting viruses such as HSV1 and HAV-MBB, highlighting the versatility of the pyridazinone scaffold in developing new antiviral agents (Attaby et al., 2006).
CCR1 Antagonism
A novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold has been identified, showcasing the potential of these compounds in targeting CCR1-expressing cells. This discovery points to the therapeutic applications of such derivatives in treating diseases mediated by CCR1 (Pennell et al., 2013).
Inhibition of 15-Lipoxygenase
Derivatives of phenylpiperazines have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research demonstrates the applicability of such compounds in developing anti-inflammatory agents (Asghari et al., 2016).
Molecular Transformations
The study of pyridazine to pyrazole ring contraction provides insight into the chemical behavior of these compounds, including those with similar structures to 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone. Understanding these molecular transformations can inform the synthesis of new derivatives with desired biological activities (Heinisch et al., 1989).
Electrochemical Synthesis
The electrochemical oxidation of phenylpiperazine derivatives allows for the synthesis of new compounds in an environmentally friendly manner. This method emphasizes the potential for green chemistry approaches in the development of new pharmaceuticals and chemicals (Nematollahi & Amani, 2011).
properties
IUPAC Name |
2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)29-17-23(28)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGMLHYXLRGPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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